molecular formula C21H30O2 B107035 exo-Tetrahydrocannabinol CAS No. 16849-44-8

exo-Tetrahydrocannabinol

Cat. No. B107035
CAS RN: 16849-44-8
M. Wt: 314.5 g/mol
InChI Key: AOYYFUGUUIRBML-IAGOWNOFSA-N
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Description

Exo-tetrahydrocannabinol (exo-THC) is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. Exo-THC has gained significant attention in the scientific community due to its potential therapeutic properties and its ability to mimic the effects of THC without the psychoactive side effects.

Mechanism Of Action

Exo-THC exerts its effects by binding to cannabinoid receptors in the body, which are part of the endocannabinoid system. This system plays a role in a variety of physiological processes, including pain sensation, mood, and appetite. By binding to these receptors, exo-Tetrahydrocannabinol can modulate these processes and produce therapeutic effects.

Biochemical And Physiological Effects

Exo-THC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, protect against neuronal damage, and modulate immune function. Additionally, it has been shown to have anxiolytic and antidepressant effects, and may be useful in the treatment of mood disorders.

Advantages And Limitations For Lab Experiments

Exo-THC has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. Additionally, it does not have the psychoactive effects of THC, which makes it easier to study its therapeutic properties without the confounding effects of THC. However, exo-Tetrahydrocannabinol also has limitations, including its limited bioavailability and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on exo-Tetrahydrocannabinol. One area of interest is the development of novel exo-Tetrahydrocannabinol derivatives with improved therapeutic properties. Additionally, further research is needed to better understand the mechanisms of action of exo-Tetrahydrocannabinol and its potential therapeutic applications. Finally, there is a need for clinical trials to evaluate the safety and efficacy of exo-Tetrahydrocannabinol in humans.

Synthesis Methods

Exo-THC can be synthesized through a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create exo-Tetrahydrocannabinol from precursor molecules, while biosynthesis involves the use of biological processes to produce exo-Tetrahydrocannabinol.

Scientific Research Applications

Exo-THC has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and may be useful in the treatment of a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy.

properties

IUPAC Name

(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYFUGUUIRBML-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=C)CC[C@H]3C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168570
Record name delta(9-11)-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-Tetrahydrocannabinol

CAS RN

16849-44-8, 27179-28-8
Record name delta(9-11)-Tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name exo-Tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027179288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta(9-11)-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXO-TETRAHYDROCANNABINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D04V28WF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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